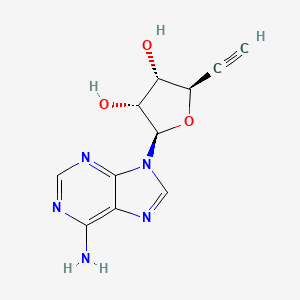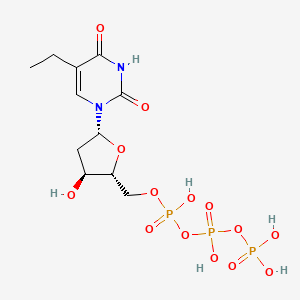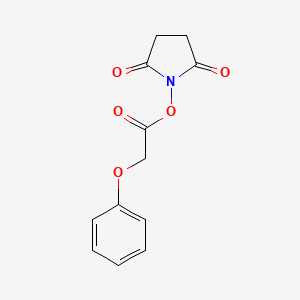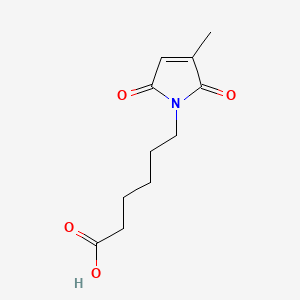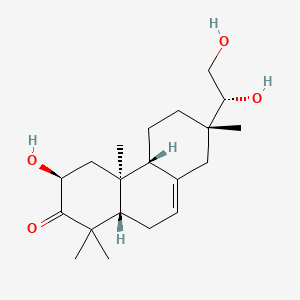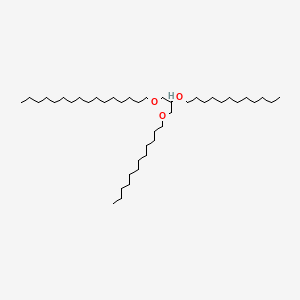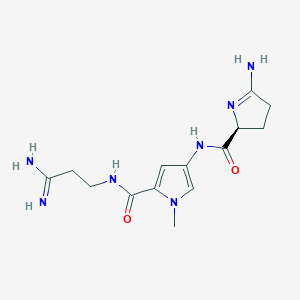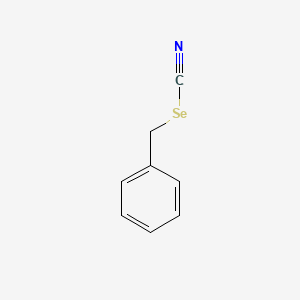
Selenocianato de bencilo
Descripción general
Descripción
El selenocianato de bencilo es un compuesto organoselénico conocido por sus potenciales propiedades quimiopreventivas y anticancerígenas. Se ha estudiado ampliamente por su capacidad para inhibir el desarrollo de varios tipos de cáncer, particularmente en modelos animales experimentales . El compuesto se caracteriza por la presencia de un átomo de selenio unido a un grupo cianuro, lo que lo convierte en un compuesto único y valioso en la investigación científica.
Aplicaciones Científicas De Investigación
Benzylselenocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential as a chemopreventive and anticancer agent. .
Mecanismo De Acción
El selenocianato de bencilo ejerce sus efectos a través de varios mecanismos:
Inducción enzimática: Induce la actividad de las enzimas hepáticas, lo que lleva a un aumento del metabolismo de los carcinógenos como el azoximetano.
Inhibición de la metilación del ADN: El compuesto reduce la metilación del ADN en el hígado y el colon, lo que se asocia con sus propiedades quimiopreventivas.
Modulación redox: El this compound afecta el equilibrio redox dentro de las células, contribuyendo a su actividad anticancerígena.
Compuestos similares:
Tiocianato de bencilo: Un análogo de azufre del this compound, que no exhibe las mismas propiedades quimiopreventivas.
Selenocianato de p-xileno: Otro compuesto que contiene selenocianato con propiedades anticancerígenas similares.
Selenocianato de metoxibencilo: Variantes con grupos metoxilo que han demostrado ser eficaces en la prevención de tumores de colon.
Singularidad: El this compound es único debido a su contenido de selenio, que confiere propiedades redox y actividades biológicas distintas. Su capacidad para inducir la actividad enzimática e inhibir la metilación del ADN lo diferencia de otros compuestos similares .
Direcciones Futuras
The chemopreventive and anticancer activity of selenocyanate-containing compounds like Benzyl selenocyanate has been deeply studied . In recent years, novel active compounds that combine the selenocyanate moiety with different heterocycles, quinones, or steroids have been reported . These compounds show promising properties as chemopreventive or as anticancer agents , indicating a promising future direction for the study and application of Benzyl selenocyanate.
Análisis Bioquímico
Biochemical Properties
Benzyl selenocyanate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with selenoproteins such as glutathione peroxidases and thioredoxin reductases, which are involved in the elimination of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These interactions highlight the compound’s potential as an antioxidant agent. Additionally, benzyl selenocyanate has been found to inhibit enzymes like protein kinase C and thymidine kinase, which are involved in various cellular processes .
Cellular Effects
Benzyl selenocyanate exerts significant effects on various types of cells and cellular processes. It has been shown to possess antiproliferative and cytotoxic activities, particularly against cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, benzyl selenocyanate has been found to induce apoptosis in cancer cells by modulating key cellular proteins such as Survivin, Bcl-2, and COX-2 . It also affects cellular migration and exhibits weak antioxidant activities .
Molecular Mechanism
The molecular mechanism of benzyl selenocyanate involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzyl selenocyanate has been shown to inhibit DNA cytosine methyltransferase, which plays a role in DNA methylation and gene expression . Additionally, it interacts with serum albumin, facilitating its transport in the bloodstream and enhancing its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl selenocyanate have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that benzyl selenocyanate can inhibit tumor formation in animal models over extended periods . Its stability and degradation products need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of benzyl selenocyanate vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of tumor formation in various animal models . At higher doses, benzyl selenocyanate has been shown to produce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Benzyl selenocyanate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to antioxidant defense and cancer prevention . Its interactions with selenoproteins and other enzymes underscore its role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of benzyl selenocyanate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body . These interactions influence its accumulation in specific tissues and its overall efficacy as a therapeutic agent.
Subcellular Localization
Benzyl selenocyanate’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells affects its interactions with biomolecules and its overall biological activity.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El selenocianato de bencilo se puede sintetizar a partir de bromuros o cloruros bencílicos utilizando acetonitrilo como disolvente. La reacción generalmente tarda de 30 a 60 minutos, y los productos se pueden obtener con rendimientos satisfactorios sin la necesidad de cromatografía . La reacción general es la siguiente: [ \text{C}6\text{H}_5\text{CH}_2\text{Br} + \text{KSeCN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SeCN} + \text{KBr} ]
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el this compound no están ampliamente documentados, los métodos de síntesis de laboratorio se pueden escalar para fines industriales. El uso de acetonitrilo como disolvente y la reacción con bromuros o cloruros bencílicos son pasos clave en el proceso.
Tipos de Reacciones:
Reacciones de sustitución: El this compound puede sufrir reacciones de sustitución nucleófila, particularmente con nucleósidos para formar triésteres de fosforoseleonato.
Oxidación y reducción: El compuesto puede participar en reacciones redox, que son cruciales para sus propiedades quimiopreventivas.
Reactivos y condiciones comunes:
Reacción de Michaelis-Arbuzov: Esta reacción involucra this compound y H-fosfonato de timidina en presencia de un agente sililante neutro y 2,6-lutidina.
Agentes oxidantes: Se pueden usar varios agentes oxidantes para estudiar el comportamiento redox del this compound.
Productos principales:
Triésteres de fosforoseleonato: Formados a través de la reacción de Michaelis-Arbuzov.
Derivados oxidados: Productos de reacciones redox que involucran this compound.
4. Aplicaciones de la investigación científica
El this compound tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Se estudian sus efectos sobre los procesos celulares y la actividad enzimática.
Medicina: Investigado por su potencial como agente quimiopreventivo y anticancerígeno. {_svg_4}.
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y como componente en varios procesos químicos.
Propiedades
IUPAC Name |
benzyl selenocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKWDMOVMQKKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196924 | |
| Record name | Benzyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4671-93-6 | |
| Record name | Benzyl selenocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl selenocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4671-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL SELENOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZBE12LSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)
